2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine 2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2640872-67-7
VCID: VC11866376
InChI: InChI=1S/C21H23N3O3S/c1-2-27-18-6-8-19(9-7-18)28(25,26)24-14-11-16(12-15-24)20-10-5-17-4-3-13-22-21(17)23-20/h3-10,13,16H,2,11-12,14-15H2,1H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

CAS No.: 2640872-67-7

Cat. No.: VC11866376

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine - 2640872-67-7

Specification

CAS No. 2640872-67-7
Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name 2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Standard InChI InChI=1S/C21H23N3O3S/c1-2-27-18-6-8-19(9-7-18)28(25,26)24-14-11-16(12-15-24)20-10-5-17-4-3-13-22-21(17)23-20/h3-10,13,16H,2,11-12,14-15H2,1H3
Standard InChI Key FNHIFMSLOSRFGU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,8-naphthyridine core—a bicyclic structure with two fused pyridine rings—substituted at the 2-position by a 1-(4-ethoxybenzenesulfonyl)piperidin-4-yl group. Key structural elements include:

  • 1,8-Naphthyridine: Known for planar geometry and DNA-intercalating capacity .

  • Piperidine: A six-membered amine ring contributing to conformational flexibility and target binding .

  • 4-Ethoxybenzenesulfonyl: A sulfonamide group with potential to enhance solubility and modulate pharmacokinetics .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₃S
Molecular Weight397.49 g/mol
Topological Polar Surface Area86.3 Ų (estimated)
LogP (Partition Coefficient)2.8 ± 0.3 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Core 1,8-Naphthyridine Synthesis

The Gould-Jacobs reaction is a classical method for constructing 1,8-naphthyridines. For example, condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate . Adapting this approach, the target naphthyridine core could be synthesized via cyclization of a suitably substituted precursor.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
14-Ethoxybenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT75–85%
2Pd(PPh₃)₄, K₂CO₃, DMF, 100°C60–70%

Structure-Activity Relationship (SAR) Considerations

  • Naphthyridine Substitution: Electron-withdrawing groups at the 4-position enhance DNA affinity .

  • Sulfonamide Role: Bulky sulfonyl groups (e.g., 4-ethoxy) improve metabolic stability and target selectivity .

  • Piperidine Flexibility: The sp³-hybridized nitrogen enables conformational adaptation to binding sites .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to LogP ~2.8 and TPSA ~86 Ų.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation .

Toxicity Risks

  • Sulfonamide Hypersensitivity: Cross-reactivity with sulfa drugs is a concern .

  • Off-Target Effects: Piperidine amines may inhibit hERG channels, necessitating cardiac safety assays.

Future Directions and Clinical Translation

Preclinical Development Priorities

  • In Vitro Screening: Evaluate IC₅₀ against cancer cell lines (e.g., MCF-7, A549) and antibacterial synergy assays .

  • In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.

  • DMPK Studies: Radiolabeled compound tracking to quantify tissue distribution .

Patent Landscape

While no direct patents cover this compound, CN105764502A discloses combinatorial therapies with naphthyridine analogs , suggesting opportunities for proprietary formulation strategies.

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